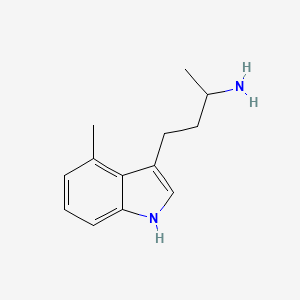
4-(4-Methyl-1H-indol-3-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methyl-1H-indol-3-yl)butan-2-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1H-indol-3-yl)butan-2-amine typically involves the construction of the indole ring followed by the introduction of the butan-2-amine side chain. One common method involves the reaction of 4-methylindole with a suitable butan-2-amine precursor under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient synthetic routes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the isolation of the target compound from any by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1H-indol-3-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
4-(4-Methyl-1H-indol-3-yl)butan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Indol-3-yl)butan-2-one: Another indole derivative with similar structural features.
4-Methyl-α-ethyltryptamine: A compound with a similar indole core but different side chains.
Uniqueness
4-(4-Methyl-1H-indol-3-yl)butan-2-amine is unique due to its specific substitution pattern on the indole ring and the presence of the butan-2-amine side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-(4-methyl-1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C13H18N2/c1-9-4-3-5-12-13(9)11(8-15-12)7-6-10(2)14/h3-5,8,10,15H,6-7,14H2,1-2H3 |
InChI Key |
COHFDVMBGGWFFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CCC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13214734.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B13214738.png)
![2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13214746.png)
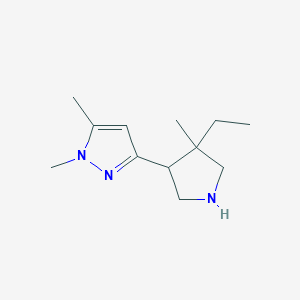
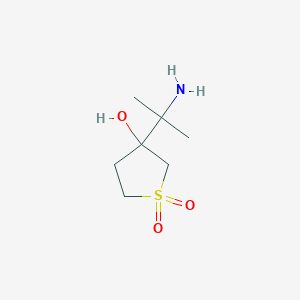
![N-[3-(diethylamino)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13214767.png)
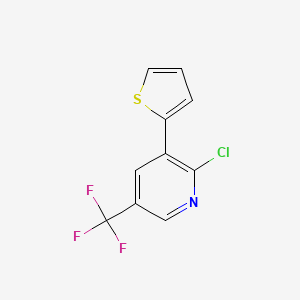
![1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B13214773.png)
![1-Hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one](/img/structure/B13214781.png)
![5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride](/img/structure/B13214786.png)
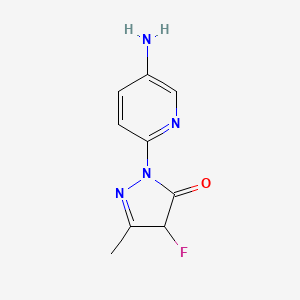
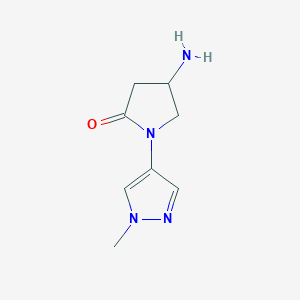
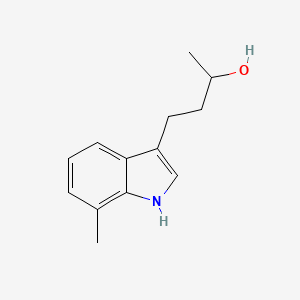
![(3-Methylbutan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13214811.png)
